
1-(4-Chloro-3-nitrobenzoyl)pyrrolidine
Overview
Description
The compound 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine is a chemical species that can be synthesized through reactions involving 4-chloro-3-nitrobenzoyl derivatives. While the specific compound is not directly discussed in the provided papers, related compounds and their reactions offer insights into its potential characteristics and synthesis pathways. For instance, the reaction of 4-chloro-3-nitrobenzoyl isothiocyanate with pyrrolidine resulted in an unexpected product, a salt with a 4-oxopiperidinium cation and a 4-chloro-3-nitrobenzoate anion . This suggests that 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine could potentially be synthesized through similar reactions involving pyrrolidine and 4-chloro-3-nitrobenzoyl derivatives.
Synthesis Analysis
The synthesis of related compounds often involves nucleophilic substitution reactions, as seen in the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which reacts with pyridine . Similarly, the synthesis of 4-chloro-3-nitrobenzoyl derivatives could involve nucleophilic aromatic substitutions, where the nitro group plays a crucial role in facilitating the displacement of chlorine . This information can be extrapolated to hypothesize that the synthesis of 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine might also involve nucleophilic aromatic substitution, possibly with pyrrolidine acting as the nucleophile.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine has been characterized using X-ray crystallography and NMR spectroscopy. For example, the crystal structure of the unexpected product from the reaction of 4-chloro-3-nitrobenzoyl isothiocyanate with pyrrolidine revealed a chair conformation of the six-membered ring . Additionally, the structures of other related compounds have been determined, showing the importance of hydrogen bonding in the crystal structure . These findings suggest that 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine may also exhibit specific conformational features and intermolecular interactions that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of 4-chloro-3-nitrobenzoyl derivatives can be diverse. For instance, the presence of a nitro group adjacent to a chloro substituent can facilitate various nucleophilic aromatic substitutions, leading to a wide range of products . The reactivity of such compounds with nucleophiles like pyrrolidine can result in the formation of salts with distinct cationic and anionic parts . This implies that 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine could participate in a variety of chemical reactions, potentially leading to the formation of different derivatives or salts depending on the reaction conditions and the nucleophiles involved.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine can be inferred from related compounds. The presence of both electron-withdrawing (nitro) and electron-donating (chloro) groups on the benzoyl moiety can influence the acidity, basicity, and overall reactivity of the compound. The crystal structure analysis of similar compounds has revealed the significance of hydrogen bonding in determining the solid-state structure . These properties are essential for understanding the solubility, stability, and reactivity of the compound in various solvents and under different conditions.
Scientific Research Applications
Chemical Structure and Reactivity
- The compound 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine exhibits unique chemical properties due to its structure. One study focused on the unexpected product of 4-chloro-3-nitrobenzoyl isothiocyanate with pyrrolidine, resulting in a salt with specific conformational properties (Yamin & Zulkifli, 2011).
Optical and Electrochemical Properties
- The optical and electrochemical properties of nitrobenzoyl pyrrole derivatives, closely related to 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine, have been studied for their potential in electrochromic and fluorescent applications (Coelho et al., 2014).
Hydrogen-Bonded Framework Structures
- Research on hydrogen-bonded framework structures in derivatives of 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine provides insight into molecular interactions and crystallography, which is crucial for material science applications (Vasconcelos et al., 2006).
Heterocyclic Compound Synthesis
- 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine plays a role in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic chemistry and pharmaceutical research (Ried & Erle, 1982).
Nonlinear Optical Properties
- The study of novel organic materials for opto-electronic applications includes compounds like Pyrrolidin-1-ium 2-chloro-4-nitrobenzoate 2-chloro-4-nitrobenzoic acid, related to 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine, showing promising nonlinear optical properties (Karthick et al., 2020).
Crystallographic Analysis
- Crystallographic studies of related compounds enhance understanding of molecular geometry and bonding, contributing to materials science and drug design (Rybakov et al., 2001).
Halogen Bonding in Molecular Salts
- The role of halogen bonds in the crystal structures of molecular salts containing similar components to 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine is significant for pharmaceutical and chemical engineering (Oruganti et al., 2017).
Amino-Imino Tautomerism Studies
- Studies on amino-imino tautomerism in derivatives provide insights into molecular stability and reactivity, which are crucial for drug development and chemical synthesis (Smrčková et al., 1994).
Pyrrolidine Chemistry in Medicine and Industry
- Pyrrolidine derivatives, closely related to 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine, have significant applications in medicine and industry, such as in the development of dyes and agrochemicals (Żmigrodzka et al., 2022).
Pharmaceutical Co-Crystal Synthesis
- The synthesis of pharmaceutical co-crystals involving compounds related to 1-(4-Chloro-3-nitrobenzoyl)pyrrolidine highlights its potential in developing novel drug formulations (Lemmerer et al., 2010).
properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-9-4-3-8(7-10(9)14(16)17)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBLKANQIMBLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601236254 | |
| Record name | (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288154-78-9 | |
| Record name | (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288154-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-nitrophenyl)-1-pyrrolidinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601236254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




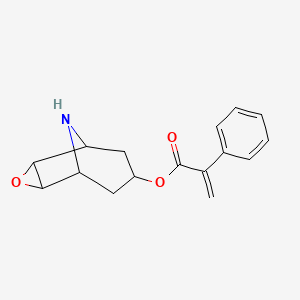
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)

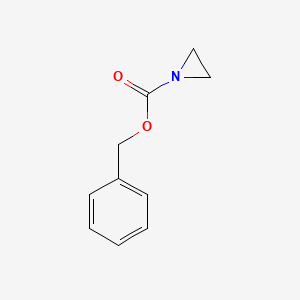
![6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one](/img/structure/B3034958.png)


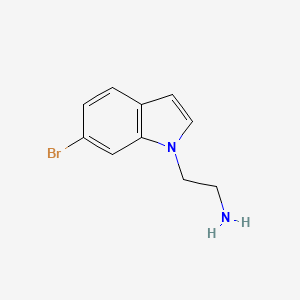
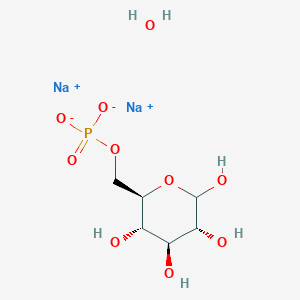

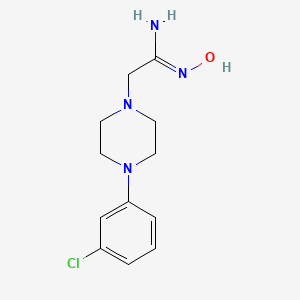

![5-(4-phenoxyphenyl)-7-(1,4-dioxaspiro[4.5]decan-8-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3034974.png)